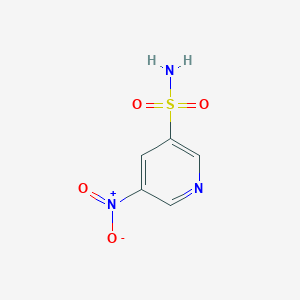

5-Nitropyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H,(H2,6,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOADAPOUXCHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506802 | |

| Record name | 5-Nitropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-07-8 | |

| Record name | 5-Nitropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitropyridine-3-sulfonamide: Structure, Properties, and Synthetic Strategies for Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of rational drug design. 5-Nitropyridine-3-sulfonamide emerges as a compound of significant interest, embodying the fusion of two "privileged" structural motifs: the nitropyridine core and the sulfonamide functional group. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] The nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic properties of the pyridine ring, modulating its reactivity and potential as a precursor for further functionalization.[1]

Concurrently, the sulfonamide group (-SO₂NH₂) is a celebrated pharmacophore, foundational to entire classes of therapeutics, from pioneering antibacterial agents to modern anticancer, antiviral, and anti-inflammatory drugs.[2][3] Its ability to act as a stable, non-classical bioisostere for carboxylic acids and to form strong, directional hydrogen bonds with biological targets underpins its broad therapeutic utility.[2] The strategic placement of these two groups on the pyridine scaffold at the 3- and 5-positions creates a unique electronic and steric environment, making this compound a versatile building block for library synthesis and a compelling candidate for lead optimization programs in drug discovery. This guide provides a comprehensive technical overview of its chemical properties, structure, characterization, and synthetic pathways, offering researchers and drug development professionals the foundational knowledge to harness its potential.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthetic chemistry and drug development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 62009-07-8 | Generic Supplier Data |

| Molecular Formula | C₅H₅N₃O₄S | Generic Supplier Data |

| Molecular Weight | 203.18 g/mol | [4] |

| Canonical SMILES | C1=C(C=NC=C1[O-])S(=O)(=O)N | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. | N/A |

| Melting Point | Not reported | N/A |

Molecular Structure and Elucidation

The structure of this compound is defined by a pyridine ring substituted at the C3 position with a sulfonamide group and at the C5 position with a nitro group. Both substituents are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring system. This deactivation makes the compound particularly resistant to electrophilic aromatic substitution but activates it toward nucleophilic aromatic substitution, a key consideration for its synthetic utility.[5]

Caption: 2D structure of this compound.

Spectroscopic Characterization Profile

While specific experimental data is not widely published, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be highly characteristic. Three signals corresponding to the aromatic protons on the pyridine ring are expected. Due to the strong deshielding effect of the adjacent nitrogen and the two electron-withdrawing groups, these protons would appear at a high chemical shift (downfield), likely in the δ 8.5-9.5 ppm range. The proton at C2 would likely be the most downfield, appearing as a doublet. The proton at C6 would be a doublet, and the proton at C4 would appear as a triplet or more complex multiplet due to coupling with both H2 and H6. The two protons of the -NH₂ group of the sulfonamide would appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals for the pyridine ring carbons. The carbons bearing the nitro (C5) and sulfonamide (C3) groups would be significantly shifted, and their precise location would provide key structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic strong absorption bands would be observed for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).[6] Additionally, distinct peaks corresponding to the N-H stretching of the sulfonamide amine and the asymmetric and symmetric stretches of the C-NO₂ group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) would be present.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₅H₅N₃O₄S) by providing an accurate mass measurement of the molecular ion peak (m/z ≈ 203.00).

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Diazotization of 3-Aminopyridine

-

Rationale: Diazotization is a classic and reliable method for converting an aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. The use of low temperatures (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Procedure:

-

To a stirred solution of concentrated hydrochloric acid in water, add 3-aminopyridine (1.0 eq.) portion-wise, maintaining the temperature below 30 °C with an ice bath.

-

Cool the resulting slurry to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for an additional 30-60 minutes. The resulting diazonium salt solution is used directly in the next step without isolation.[7]

-

Step 2: Sulfonylchlorination (Sandmeyer-type Reaction)

-

Rationale: The diazonium salt is converted to a sulfonyl chloride via a Sandmeyer-type reaction. A solution of sulfur dioxide in a suitable solvent (like acetic acid) in the presence of a copper(I) catalyst provides the -SO₂Cl group.

-

Procedure:

-

Prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution.

-

Allow the reaction to stir at low temperature and then warm to room temperature until nitrogen evolution ceases.

-

The product, pyridine-3-sulfonyl chloride, can be extracted into an organic solvent (e.g., dichloromethane), washed, dried, and concentrated.[7][8]

-

Step 3: Ammonolysis to Pyridine-3-sulfonamide

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. This is a standard and high-yielding transformation.

-

Procedure:

-

Dissolve the crude pyridine-3-sulfonyl chloride from Step 2 in a suitable solvent like THF or dioxane.

-

Add this solution slowly to a stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.

-

Stir the reaction mixture for several hours, allowing it to warm to room temperature.

-

The product, pyridine-3-sulfonamide, will often precipitate from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

-

Step 4: Nitration of Pyridine-3-sulfonamide

-

Rationale: The final step is the regioselective nitration of the pyridine ring. The sulfonamide group is a meta-director. Therefore, nitration is expected to occur at the C5 position. Due to the electron-deficient nature of the pyridine ring, potent nitrating conditions (a mixture of concentrated nitric and sulfuric acids, "mixed acid") are required.[9][10] Careful temperature control is necessary to manage the exothermic reaction and prevent side reactions.

-

Procedure:

-

To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly and carefully add pyridine-3-sulfonamide (1.0 eq.) in portions, ensuring it dissolves completely.

-

Cool the solution to 0 °C.

-

Slowly add fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to drive the reaction to completion.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, this compound, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Reactivity, Applications, and Future Directions

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities.

Caption: Relationship between structural motifs and potential bioactivities.

-

Nucleophilic Aromatic Substitution (SₙAr): The two strong electron-withdrawing groups make the pyridine ring highly susceptible to SₙAr reactions. This allows for the displacement of a suitable leaving group (if installed, for example, at the 2- or 6-position) by various nucleophiles (amines, thiols, alcohols), enabling rapid diversification of the scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is fundamental in medicinal chemistry, as the resulting 5-amino-pyridine-3-sulfonamide opens up a vast array of subsequent chemical modifications, such as amide bond formation, reductive amination, or participation in further cyclization reactions to build complex heterocyclic systems.

-

Modification of the Sulfonamide: The N-H protons of the primary sulfonamide can be deprotonated and alkylated or arylated, allowing for the synthesis of secondary and tertiary sulfonamides. This is a common strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.

Given the established and diverse biological activities of both nitropyridines and sulfonamides, this compound is a prime candidate for screening libraries aimed at discovering novel therapeutics.[1][11] Areas of high potential include:

-

Oncology: As inhibitors of kinases or carbonic anhydrases, which are validated targets in cancer therapy.[3][6]

-

Infectious Diseases: As novel antibacterial or antiviral agents, building upon the historical success of sulfa drugs.[3][12]

-

Inflammatory Diseases: As potential inhibitors of enzymes like cyclooxygenase (COX).[11]

Conclusion

This compound represents a strategically designed chemical entity, rich in synthetic potential. Its structure, featuring a highly functionalized and reactive pyridine core, provides multiple handles for chemical elaboration. While requiring a multi-step synthesis, the proposed pathway relies on robust and scalable chemical reactions, making it accessible for laboratory-scale synthesis and library production. For researchers and scientists in drug development, this compound is not merely a molecule but a gateway to novel chemical space, offering a promising platform for the discovery of next-generation therapeutics targeting a wide spectrum of human diseases.

References

-

ResearchGate. (2025). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

-

National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Available at: [Link]

-

ResearchGate. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Available at: [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

ResearchGate. (2025). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Available at: [Link]

-

Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

-

PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Available at: [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Available at: [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

-

Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Available at: [Link]

-

PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

ResearchGate. (2025). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Available at: [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. Available at: [Link]

- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 5-Nitropyridine-2-sulfonamide | C5H5N3O4S | CID 12684244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitropyridine-3-sulfonamide (CAS 62009-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

5-Nitropyridine-3-sulfonamide, identified by the CAS number 62009-07-8, is a heterocyclic compound that merges the functionalities of a nitropyridine and a sulfonamide. While specific comprehensive studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The nitropyridine core is a well-established pharmacophore and a versatile synthetic intermediate, with the electron-withdrawing nitro group activating the pyridine ring for various chemical transformations.[1][2] Simultaneously, the sulfonamide group is a classic pharmacophore present in a wide array of therapeutic agents, renowned for its ability to mimic a carboxylic acid bioisostere and engage in crucial hydrogen bonding interactions with biological targets.[3][4]

This guide, therefore, serves as a technical exploration of this compound, drawing upon established principles of organic synthesis, medicinal chemistry, and the known properties of its constituent functional groups. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and explore its potential as a building block for the development of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can predict its key characteristics based on its structure.

| Property | Predicted Value/Information | Source/Justification |

| CAS Number | 62009-07-8 | Public Record |

| Molecular Formula | C₅H₅N₃O₄S | [5][6] |

| Molecular Weight | 203.18 g/mol | [5][6] |

| Appearance | Expected to be a crystalline solid | General property of similar small organic molecules |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | Based on the polarity of the functional groups |

| pKa (Sulfonamide NH) | Estimated to be in the range of 8-10 | Typical pKa for primary sulfonamides |

| LogP | Predicted to be low, indicating hydrophilicity | The presence of polar nitro and sulfonamide groups |

Synthesis and Reactivity: A Plausible Synthetic Approach

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Sulfonation of 3-Aminopyridine

-

To a stirred solution of concentrated sulfuric acid, carefully add fuming sulfuric acid (oleum) at 0-5 °C.

-

Slowly add 3-aminopyridine to the cooled oleum solution, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120-130 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Adjust the pH of the solution to 3-4 with a saturated solution of sodium hydroxide.

-

The precipitated 3-aminopyridine-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 3-Aminopyridine-5-sulfonic acid

-

To a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-aminopyridine-5-sulfonic acid in portions.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated 3-amino-5-nitropyridine-x-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 3: Conversion to Sulfonyl Chloride

-

To a flask containing phosphorus pentachloride or thionyl chloride, add the dried 3-amino-5-nitropyridine-x-sulfonic acid in portions.

-

Heat the mixture under reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

The solid 5-nitropyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Amination to form this compound

-

Suspend the 5-nitropyridine-3-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0-5 °C and slowly add an excess of concentrated ammonium hydroxide.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Discovery and Development

The unique combination of the nitropyridine and sulfonamide moieties suggests several potential applications for this compound in drug discovery.

1. As a Scaffold for Antibacterial Agents:

The sulfonamide group is a well-known inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] By acting as a competitive inhibitor of p-aminobenzoic acid (PABA), sulfonamides disrupt the production of tetrahydrofolate, a vital cofactor for DNA and RNA synthesis, leading to bacteriostatic effects. The nitropyridine moiety can be further functionalized to enhance binding to the target enzyme or to modulate the pharmacokinetic properties of the molecule.

Caption: Hypothetical mechanism of antibacterial action.

2. As an Intermediate for Kinase Inhibitors:

The pyridine ring is a common scaffold in many approved kinase inhibitors. The nitro group in this compound can be readily reduced to an amino group, which can then serve as a handle for further derivatization to build more complex molecules that can target the ATP-binding site of various kinases.[7]

3. As a Building Block for Carbonic Anhydrase Inhibitors:

Sulfonamides are the cornerstone of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions. The sulfonamide group of this compound could potentially bind to the zinc ion in the active site of carbonic anhydrase, while the nitropyridine moiety could be modified to achieve isoform selectivity.[3]

Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general screening workflow is proposed.

Caption: A general workflow for the biological evaluation.

Conclusion: A Promising but Unexplored Chemical Entity

This compound (CAS 62009-07-8) represents an intriguing, yet underexplored, molecule at the intersection of two powerful pharmacophores. While direct experimental data is limited, its structural features strongly suggest its potential as a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of antibacterials, kinase inhibitors, and carbonic anhydrase inhibitors. The proposed synthetic route provides a logical starting point for its preparation, and the outlined biological screening workflow offers a roadmap for its future investigation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

- Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474.

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

CheMenu | PDF | Chemical Compounds | Chemistry. (n.d.). Scribd. Retrieved from [Link]

-

AccelaChem. (n.d.). 62009-07-8,this compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.

- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

NIScPR Online Periodical Repository. (n.d.). Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Download Table]. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

AccelaChem. (n.d.). 873537-65-6,tert-butyl 4-(4-aminocyclohexyl)piperazine-1. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

- Google Patents. (n.d.). Sulfonamide derivative and medicinal use thereof.

- Google Patents. (n.d.). Sulfonamide compound or salt thereof.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. EP3064491B1 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]

- 4. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]

- 5. This compound | 62009-07-8 [chemicalbook.com]

- 6. 62009-07-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

The Advent of a Potent Pharmacophore: A Technical Guide to the Discovery and History of Nitropyridine Sulfonamides

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, synthesis, and evolution of nitropyridine sulfonamides. This document moves beyond a conventional review, offering a synthesized narrative grounded in the foundational principles of medicinal chemistry and process development.

The trajectory of pharmaceutical innovation is often marked by the strategic combination of known pharmacophores to unlock novel therapeutic potential. The class of nitropyridine sulfonamides exemplifies this principle, merging the well-established antibacterial prowess of sulfonamides with the versatile reactivity of the nitropyridine scaffold. This guide traces the historical threads of these two parent moieties, converging on the synthesis and burgeoning significance of their conjugated derivatives.

Foundational Pillars: The Independent Histories of Sulfonamides and Nitropyridines

The story of nitropyridine sulfonamides is rooted in the independent, yet parallel, development of its constituent chemical entities. Understanding these individual histories is paramount to appreciating the rationale behind their eventual combination.

The Dawn of the Antibacterial Era: The Sulfonamide Revolution

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the age of synthetic antibacterial agents. This journey began in the early 20th century, driven by the work of German chemist Paul Ehrlich and his theory of selective toxicity.[1] The breakthrough, however, came in the 1930s at Bayer AG, then a part of the German chemical conglomerate IG Farben.[2] A team led by physician and researcher Gerhard Domagk, building upon the work of chemists Josef Klarer and Fritz Mietzsch, systematically screened coal-tar dyes for antibacterial activity.[2]

This relentless effort culminated in the discovery of Prontosil, a red azo dye, which demonstrated remarkable efficacy against streptococcal infections in mice.[1][2] The subsequent revelation that Prontosil was a prodrug, metabolized in vivo to the active compound sulfanilamide, unlocked the therapeutic potential of the sulfonamide functional group.[3] This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, triggered an explosion in sulfonamide research, leading to the synthesis of thousands of derivatives and revolutionizing the treatment of bacterial diseases before the widespread availability of penicillin.[1][3]

The Versatile Precursor: The Emergence of Nitropyridines in Synthesis

Nitropyridines, pyridine rings bearing one or more nitro groups, have long been recognized as valuable and versatile precursors in organic and medicinal chemistry.[3][4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives.[4] These derivatives are integral components of numerous bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[3][4]

Early synthetic methods for nitropyridines, dating back to the mid-20th century, laid the groundwork for their use in more complex molecular architectures. For instance, a 1946 publication by DenHertog described a multi-step synthesis of a nitropyridine derivative starting from diethyl 3-oxopentanedioate.[5] Over the decades, synthetic methodologies have evolved to provide more efficient and regioselective access to a variety of nitropyridine isomers.

The Convergence: Synthesis and Bioactivity of Nitropyridine Sulfonamides

The logical progression from the individual development of sulfonamides and nitropyridines was their eventual combination to create hybrid molecules with potentially enhanced or novel biological activities. While a definitive, singular "discovery" of the first nitropyridine sulfonamide is not prominently documented, their emergence can be traced through the evolution of synthetic organic chemistry and the continuous search for new therapeutic agents.

General Synthetic Strategies

The synthesis of nitropyridine sulfonamides typically involves the coupling of a nitropyridine-containing amine with a sulfonyl chloride, or vice versa. The two primary retrosynthetic approaches are illustrated below.

Figure 1: Retrosynthetic analysis of nitropyridine sulfonamides.

A more recent and innovative approach involves the direct coupling of nitroarenes and thiols, which could be adapted for the synthesis of nitropyridine sulfonamides, offering a more atom-economical and potentially greener route.[6] This photocatalyst-free method utilizes photoexcitation of the nitroarene to facilitate the reaction.[6]

A Case Study: 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

A notable example of a bioactive nitropyridine sulfonamide is 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB). This compound has been investigated for its activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[7]

Experimental Protocol: Synthesis of 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

The synthesis of 2NB provides a practical illustration of the general synthetic strategies.

-

Starting Materials: 2-(Aminomethyl)pyridine and 2-nitrobenzenesulfonyl chloride.

-

Reaction: Equimolar amounts of 2-(aminomethyl)pyridine and 2-nitrobenzenesulfonyl chloride are dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Figure 2: Experimental workflow for the synthesis of 2NB.

Biological Activity of 2NB:

Studies have shown that 2NB is active against both the promastigote and intracellular amastigote forms of L. donovani.[7] The parasiticidal activity is associated with an increase in the levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[7]

| Form of L. donovani | IC50 of 2NB (µg/mL) |

| Promastigotes | 38.5 ± 1.5 |

| Intracellular amastigotes | 86.4 ± 2.4 |

| Table 1: In vitro activity of 2NB against Leishmania donovani.[7] |

Expanding the Therapeutic Landscape: Other Bioactive Nitropyridine Sulfonamides

The versatility of the nitropyridine sulfonamide scaffold has led to its exploration in various therapeutic areas, including oncology and inflammatory diseases.

Anticancer Applications

Researchers have synthesized and evaluated sulfonamide-functionalized pyridine carbothioamides as potential tubulin polymerization inhibitors for cancer therapy.[8] These compounds combine the structural features of pyridine and sulfonamides to target microtubules, which are crucial for cell division.[8]

Anti-inflammatory and Autoimmune Diseases

Recent patent literature discloses pyridinylsulfonamide compounds as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[9] MALT1 is a key mediator in inflammatory and autoimmune disorders, making these compounds promising candidates for the treatment of such conditions.[9]

Future Directions and Perspectives

The field of nitropyridine sulfonamides is still evolving, with significant potential for the discovery of new therapeutic agents. Future research will likely focus on:

-

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the nitropyridine and sulfonamide moieties to optimize potency, selectivity, and pharmacokinetic properties.

-

Novel Synthetic Methodologies: Development of more efficient, sustainable, and scalable synthetic routes.

-

Exploration of New Therapeutic Targets: Screening of nitropyridine sulfonamide libraries against a wider range of biological targets to identify novel therapeutic applications.

The historical journey from the discovery of sulfonamides and the synthetic utility of nitropyridines to the development of bioactive nitropyridine sulfonamides showcases the power of medicinal chemistry in creating novel molecular entities to address unmet medical needs. As our understanding of disease biology and synthetic chemistry deepens, this versatile scaffold is poised to yield a new generation of innovative therapeutics.

References

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2022). Molecules, 27(15), 4992.

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2022). Molecules, 27(19), 6527.

-

Synthesis of 2-nitroimidazole-based nucleosides. Reagents and conditions. (n.d.). Retrieved January 17, 2026, from [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).

- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). Molecules, 30(2), 193.

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). Pharmaceuticals, 18(5), 692.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Dikhit, M. R., Purkait, B., Singh, R., Sahoo, B. R., Kumar, A., Kar, R. K., ... & Das, P. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1753–1761.

-

The sulfonamides: the first synthetic antibacterial agents - Hektoen International. (2024). Retrieved January 17, 2026, from [Link]

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). RSC Medicinal Chemistry, 16(11), 2456-2470.

- WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents. (n.d.).

- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2025). Journal of Chemical Research, 49(8), 634-637.

- The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). Journal of Chemical, Biological and Physical Sciences Section A, 6(1), 117-127.

-

Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides - ChemistryViews. (2022). Retrieved January 17, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009).

- The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2583-2587.

- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- EP3064491B1 - Sulfonamide derivative and medicinal use thereof - Google Patents. (n.d.).

Sources

- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides - ChemistryViews [chemistryviews.org]

- 7. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2024044344A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Nitropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-Nitropyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. While comprehensive experimental data for this specific isomer is not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a robust predictive analysis based on established principles of spectroscopy and data from analogous structures. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide group at the 3-position. These functional groups are strong electron-withdrawing groups, which significantly influence the electronic environment of the pyridine ring and, consequently, its spectroscopic properties. The structural confirmation of this molecule relies on the synergistic interpretation of NMR, IR, and MS data.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [1]

Predicted IR Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretch | 3400 - 3200 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak |

| S=O (Sulfonamide) | Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1160 | Strong |

| N=O (Nitro) | Asymmetric Stretch | 1550 - 1475 | Strong |

| N=O (Nitro) | Symmetric Stretch | 1360 - 1290 | Strong |

| C=C, C=N (Aromatic Ring) | Stretch | 1600 - 1400 | Medium |

Causality Behind Predictions:

-

N-H Stretch: The presence of the sulfonamide group will give rise to N-H stretching vibrations in the specified region. [2]* S=O Stretches: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfonamides. [3]* N=O Stretches: Similarly, the strong absorptions for the symmetric and asymmetric stretching of the N=O bonds are definitive for a nitro group. [2]* Aromatic Stretches: The C-H and C=C/C=N stretching vibrations confirm the presence of the pyridine ring. [4][5]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples. [6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. [8] * Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal. [9] * Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. [10]

Predicted MS Data

-

Molecular Formula: C₅H₅N₃O₄S

-

Molecular Weight: 203.18 g/mol

-

Predicted [M+H]⁺ (ESI): m/z 204.0079

-

Predicted M⁺• (EI): m/z 203.0001

Plausible Fragmentation Pathway (ESI-MS/MS)

In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation. [11] A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). [12]For nitroaromatic compounds, losses of NO, NO₂, and H₂O are also common. [13][14]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 204 | 140 | SO₂ (64) |

| 204 | 187 | NH₃ (17) |

| 204 | 158 | NO₂ (46) |

Caption: Plausible ESI-MS/MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for this analysis. [15]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation. [16]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization. [17]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum to determine the m/z of the protonated molecule.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain a fragmentation spectrum. Select the precursor ion and apply collision-induced dissociation (CID) energy. [18]

-

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined interpretation of NMR, IR, and MS data. This guide has provided a detailed predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and spectroscopy. The provided protocols offer a standardized approach for researchers to acquire high-quality data for this and similar molecules, ensuring the integrity and reliability of their findings in drug discovery and development endeavors.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

- University of Wisconsin. (n.d.). Mass Spectrometry: Fragmentation.

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Hough, M. J., Schwaiger-Haber, M., & Zivkovic, D. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 14, 32-43. [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Request PDF. (2006). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

-

University of Colorado. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

-

Organic Chemistry. (n.d.). IR Chart. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Link]

-

Porba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta poloniae pharmaceutica, 68(5), 683–690. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. mt.com [mt.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Nitropyridine-3-sulfonamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust technical resource.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name, which precisely describes its molecular architecture.

-

IUPAC Name: this compound

Currently, there are no widely recognized synonyms for this compound in common chemical literature or databases. For unambiguous identification, the use of its IUPAC name and CAS number is strongly recommended.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following table summarizes its fundamental molecular properties and provides estimated values for other key characteristics based on computational models and data from analogous compounds, such as its isomer 5-Nitropyridine-2-sulfonamide.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄S | - |

| Molecular Weight | 203.18 g/mol | - |

| CAS Number | 62009-07-8 | - |

| Appearance | Expected to be a crystalline solid | Inferred from similar sulfonamides |

| Melting Point | Not experimentally determined. | - |

| Solubility | Likely soluble in polar organic solvents. | Inferred from the polarity of functional groups |

| XLogP3-AA (Computed) | -0.4 | PubChem (for isomer 5-nitropyridine-2-sulfonamide)[1] |

Synthesis and Characterization

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Pyridine-3-sulfonyl chloride

A common route to pyridine-3-sulfonyl chloride involves the diazotization of 3-aminopyridine followed by a sulfonyl chloride formation reaction.[3]

-

Diazotization: 3-Aminopyridine is treated with a solution of sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield pyridine-3-sulfonyl chloride.

Step 2: Nitration of Pyridine-3-sulfonyl chloride

-

Pyridine-3-sulfonyl chloride is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 5-position of the pyridine ring. The reaction mixture is then poured onto ice, and the precipitated product, 5-nitropyridine-3-sulfonyl chloride, is collected by filtration.

Step 3: Amination of 5-Nitropyridine-3-sulfonyl chloride

-

The crude 5-nitropyridine-3-sulfonyl chloride is slowly added to a stirred, cooled solution of ammonium hydroxide.

-

The reaction is stirred for a specified time, allowing the sulfonyl chloride to react with ammonia to form the sulfonamide.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Characterization Techniques:

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonamide group (around 1320-1310 cm⁻¹ for asymmetric SO₂ stretching and 1155-1143 cm⁻¹ for symmetric SO₂ stretching), the N-H bond of the sulfonamide, and the nitro group.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which would be characteristic of the sulfonamide and nitropyridine moieties.[6][7]

Potential Applications in Drug Discovery and Research

While specific biological activities for this compound have not been reported, its structural motifs—the sulfonamide and nitropyridine groups—are present in numerous compounds with diverse pharmacological properties.

The Sulfonamide Moiety:

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including:

-

Antibacterial agents: Sulfonamides were among the first effective antimicrobials.[8]

-

Diuretics

-

Anticonvulsants

-

Anti-inflammatory drugs

-

Anticancer agents

The Nitropyridine Moiety:

Nitropyridine derivatives are recognized for their broad spectrum of biological activities and serve as important precursors in the synthesis of various bioactive molecules.[8] Their applications include:

-

Antimicrobial and Antiprotozoal Agents: Certain nitropyridine-containing compounds have demonstrated efficacy against various pathogens.[9][10]

-

Enzyme Inhibitors: The electron-withdrawing nature of the nitro group can facilitate interactions with biological targets.

-

Oncology: Some nitropyridine derivatives have been investigated for their potential as anticancer agents.

Given the established biological relevance of both the sulfonamide and nitropyridine moieties, this compound represents a valuable scaffold for further chemical exploration and biological screening in the quest for novel therapeutic agents.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of related compounds, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery, owing to the presence of the biologically important sulfonamide and nitropyridine functional groups. While detailed experimental data for this specific compound remains scarce, this guide provides a foundational understanding of its identity, probable physicochemical properties, a plausible synthetic approach, and its potential therapeutic relevance. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential as a lead compound in drug development programs.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-sulfonamide. Retrieved from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

-

Dove Medical Press. (n.d.). activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.

-

ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]

-

PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

- Google Patents. (n.d.). Production of pyridine-3-sulfonic acid - US5082944A.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

Sources

- 1. 5-Nitropyridine-2-sulfonamide | C5H5N3O4S | CID 12684244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]

- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. rsc.org [rsc.org]

- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Technical Guide to the Physicochemical Characterization of 5-Nitropyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Within the vast landscape of heterocyclic chemistry, nitropyridine sulfonamides represent a class of compounds with significant potential, owing to their diverse biological activities. This guide focuses on a specific, yet under-characterized molecule: 5-Nitropyridine-3-sulfonamide (CAS 62009-07-8) . While extensive experimental data for this particular isomer remains elusive in publicly accessible literature, this document serves as a comprehensive manual for its physicochemical characterization. We will delve into the foundational properties of melting point and solubility, providing not only the established experimental protocols but also the theoretical underpinnings and predictive methodologies that are crucial in modern drug discovery. This guide is designed to empower researchers to navigate the challenges of characterizing novel compounds, ensuring scientific integrity and fostering a deeper understanding of the crucial link between physical properties and pharmacological potential.

Introduction to this compound: A Molecule of Interest

This compound belongs to the pyridine sulfonamide family, a scaffold known for its wide range of biological activities, including antibacterial and anticancer properties. The presence of the nitro group and the sulfonamide moiety at the 3-position of the pyridine ring suggests a unique electronic and steric profile that could translate into specific therapeutic applications. A thorough understanding of its physical properties is the first step in unlocking this potential.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 62009-07-8 | - |

| Molecular Formula | C₅H₅N₃O₄S | - |

| Molecular Weight | 203.18 g/mol | - |

| Canonical SMILES | C1=CC(=CN=C1S(=O)(=O)N)[O-] | - |

Melting Point Determination: A Gateway to Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is often indicative of a high degree of purity, while a broad range can suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method remains a robust and widely used technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the powder is introduced into a capillary tube (sealed at one end) to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus. Modern apparatuses often include a heating block, a thermometer or digital temperature sensor, and a magnifying lens for observation.

-

Heating Rate: A crucial parameter is the heating rate. Initially, the sample can be heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate should then be reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.

-

Calibration: It is imperative to calibrate the melting point apparatus using certified standards with known melting points to ensure the accuracy of the measurements.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is critical to allow for the establishment of thermal equilibrium, preventing an overestimation of the melting temperature.

Predictive Approaches for Melting Point

In the absence of experimental data, computational models can provide an estimate of the melting point. These models often utilize quantitative structure-property relationship (QSPR) approaches, which correlate structural features of a molecule with its physical properties.

Key Descriptors for Melting Point Prediction:

-

Molecular Weight: Generally, melting point increases with molecular weight due to stronger van der Waals forces.

-

Symmetry: More symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

-

Hydrogen Bonding: The presence of hydrogen bond donors (the -NH2 of the sulfonamide) and acceptors (the nitro group and the pyridine nitrogen) in this compound will significantly increase its melting point due to strong intermolecular interactions.

-

Polarity: The polar nitro and sulfonamide groups contribute to strong dipole-dipole interactions, further increasing the melting point.

Solubility Profiling: A Critical Determinant of Bioavailability and Formulation

Solubility, the ability of a substance to dissolve in a solvent, is a paramount property in drug development. It directly influences a drug's absorption, distribution, and ultimately its therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration. It is crucial to avoid any transfer of solid particles into the supernatant.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Self-Validating System:

-

Verification of Excess Solid: After the experiment, visually confirm the presence of undissolved solid to ensure that a saturated solution was achieved.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility should be constant at equilibrium.

Predictive Models for Aqueous Solubility

Predicting aqueous solubility is a major focus in computational chemistry due to its importance in drug discovery. Several models, ranging from simple empirical equations to complex machine learning algorithms, are available.

General Solubility Equation (GSE):

A widely used empirical model for predicting aqueous solubility (log S) is the General Solubility Equation developed by Yalkowsky and Banerjee:

log S = 0.8 - log Kow - 0.01(MP - 25)

Where:

-

log S is the logarithm of the molar solubility.

-

log Kow is the logarithm of the octanol-water partition coefficient, a measure of the compound's lipophilicity.

-

MP is the melting point in degrees Celsius.

This equation highlights the interplay between lipophilicity and crystal lattice energy in determining aqueous solubility.

Computational Tools:

Various software packages and online platforms can predict solubility based on the chemical structure. These tools often employ sophisticated algorithms that consider a wide range of molecular descriptors.

Workflow and Data Visualization

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates the logical flow from initial assessment to detailed physicochemical profiling.

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion and Future Directions

While direct experimental data for the melting point and solubility of this compound are currently lacking in the public domain, this guide provides a robust framework for their determination and prediction. By following the detailed experimental protocols and considering the theoretical models presented, researchers can confidently characterize this and other novel compounds. The physicochemical data obtained will be invaluable for guiding further studies, including formulation development, in vitro and in vivo testing, and ultimately, for assessing the therapeutic potential of this compound. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of drug discovery.

References

Due to the lack of specific literature for "this compound," the following references provide foundational knowledge and methodologies relevant to the content of this guide.

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]

5-Nitropyridine-3-sulfonamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Nitropyridine-3-sulfonamide Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyridine ring holds a privileged status, featuring prominently in a significant portion of FDA-approved drugs.[1][2] The incorporation of a sulfonamide group, a well-established pharmacophore and bioisostere for carboxylic acids, further enhances the drug-like properties of the pyridine core.[3] The this compound motif emerges as a particularly compelling building block, synergistically combining the desirable attributes of these two functionalities with the synthetic versatility of a nitro group.

The electron-withdrawing nature of both the nitro and sulfonamide groups significantly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic utility of this compound, positioning it as a valuable tool for the construction of complex molecular architectures in drug discovery programs.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical and spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62009-07-8 | [5][6] |

| Molecular Formula | C₅H₅N₃O₄S | [5] |

| Molecular Weight | 203.18 g/mol | [5] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from related compounds[7] |

| Melting Point | Not reported; likely >200 °C | |